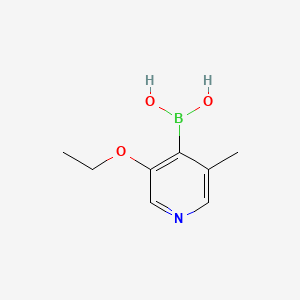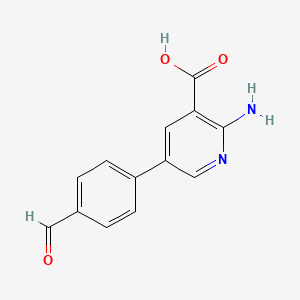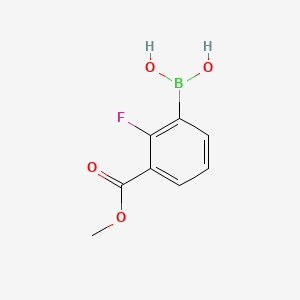
2-Fluoro-3-(methoxycarbonyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Fluoro-3-(methoxycarbonyl)phenylboronic acid” is a chemical compound with the empirical formula C8H8BFO4 . It is a solid substance and is used in organic synthesis .
Molecular Structure Analysis
The molecular weight of “2-Fluoro-3-(methoxycarbonyl)phenylboronic acid” is 197.96 . The SMILES string representation of the molecule isCOC(C1=CC=CC(B(O)O)=C1F)=O . Physical And Chemical Properties Analysis
“2-Fluoro-3-(methoxycarbonyl)phenylboronic acid” is a solid substance . It is recommended to be stored in a sealed, dry environment at room temperature .Aplicaciones Científicas De Investigación
Application
Boronic acids are often used in organic synthesis for the Suzuki reaction . This reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds.
Application
Boronic acids can act as receptors for carbohydrates . This makes them useful in the development of sensors for detecting sugars and other carbohydrates.
Application
Boronic acids have been used in the creation of novel liquid crystalline materials .
Method
This involves palladium-catalyzed cross-couplings of boronic acids with other organic compounds to form complex structures .
Results
The resulting materials have unique properties that make them useful in various applications, such as display technologies .
Application
Boronic acids have been used in the synthesis of potent leukotriene B4 receptor agonists .
Method
This typically involves the reaction of the boronic acid with other organic compounds to form the active molecule .
Results
These compounds have potential applications in the treatment of various diseases .
Application
Boronic acids can be used for bioconjugation and labeling of proteins and cell surfaces .
Method
The boronic acid can form covalent bonds with certain functional groups on proteins or cell surfaces, allowing for the attachment of labels or other molecules .
Results
This technique is widely used in biological research and diagnostics .
Application
Boronic acids have been studied for their potential use in neutron capture therapy for cancer .
Method
The boronic acid would be incorporated into a compound that targets cancer cells, and would then capture neutrons, leading to the production of radiation that kills the cancer cells .
Results
While this is still a relatively new field of research, early results are promising .
Application
Boronic acids have been used as antimicrobial agents .
Application
Boronic acids have been used as enzyme inhibitors .
Application
Boronic acids have been used for transmembrane transport .
Application
Boronic acids have been used in the synthesis of complex molecules such as (-)-Δ8-THC and cholesterol .
Method
The protodeboronation was used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
Safety And Hazards
Propiedades
IUPAC Name |
(2-fluoro-3-methoxycarbonylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO4/c1-14-8(11)5-3-2-4-6(7(5)10)9(12)13/h2-4,12-13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNQFICBQZRXEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)OC)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301236867 |
Source


|
| Record name | Benzoic acid, 3-borono-2-fluoro-, 1-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301236867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(methoxycarbonyl)phenylboronic acid | |
CAS RN |
1315476-07-3 |
Source


|
| Record name | Benzoic acid, 3-borono-2-fluoro-, 1-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1315476-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-borono-2-fluoro-, 1-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301236867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


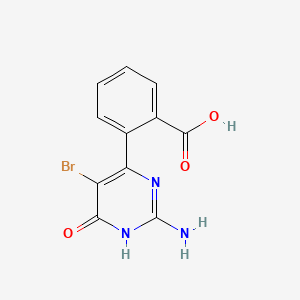
![Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B596022.png)
![Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B596023.png)
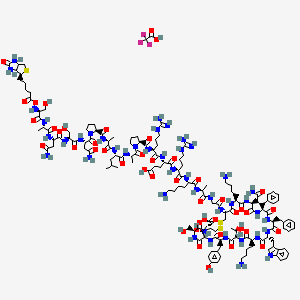
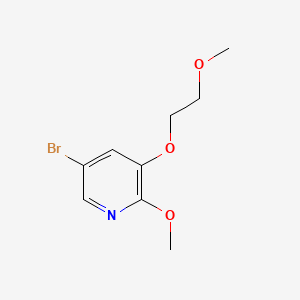
![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B596029.png)
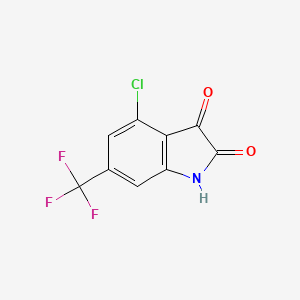
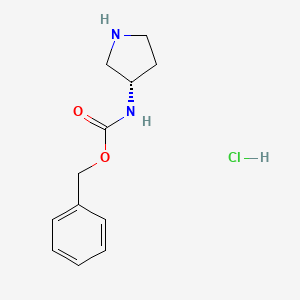
![8'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B596032.png)


